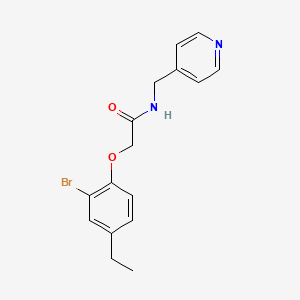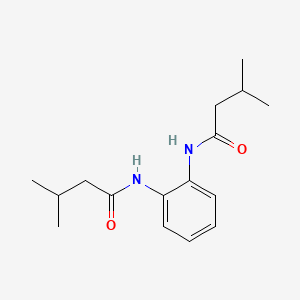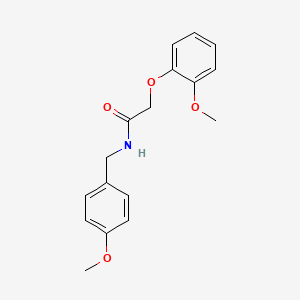![molecular formula C19H21NO2S B5726148 4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)
4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the morpholine family and is commonly referred to as MBCTM. It has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential applications in various fields.
Mécanisme D'action
The mechanism of action of MBCTM involves its ability to bind to specific biological molecules and produce a fluorescent signal. This binding is mediated by the carbonothioyl group, which interacts with the target molecule through a thiol group. The resulting fluorescent signal can be used to detect and quantify the target molecule.
Biochemical and Physiological Effects:
MBCTM has been shown to have minimal biochemical and physiological effects, making it an ideal probe for biological studies. It is non-toxic and does not interfere with cellular processes, making it an excellent tool for studying biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of MBCTM is its high selectivity and sensitivity for biological molecules. It can detect even low concentrations of target molecules, making it an ideal tool for studying complex biological systems. However, one of the limitations of MBCTM is its relatively high cost and the need for specialized equipment for its detection.
Orientations Futures
There are several future directions for the study of MBCTM. One potential area of interest is its use in developing new diagnostic tools for various diseases. It can also be used to study the interactions between biological molecules and develop new therapeutic agents. Additionally, further research is needed to optimize the synthesis and detection methods for MBCTM to make it more accessible for widespread use in scientific research.
Méthodes De Synthèse
The synthesis of 4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine involves the reaction of 3-methylbenzyl alcohol, 4-bromophenyl isothiocyanate, and morpholine in the presence of a base catalyst such as triethylamine. The reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
Applications De Recherche Scientifique
MBCTM has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids. It has also been studied for its potential applications in drug discovery, where it can be used to identify new drug targets and develop new therapeutic agents.
Propriétés
IUPAC Name |
[4-[(3-methylphenyl)methoxy]phenyl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-15-3-2-4-16(13-15)14-22-18-7-5-17(6-8-18)19(23)20-9-11-21-12-10-20/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKDPVPPARMMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride](/img/structure/B5726084.png)
![7-benzyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5726086.png)


![1-{[5-(2-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5726101.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B5726106.png)
![2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5726114.png)

![2-(ethylthio)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5726142.png)

![methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5726161.png)
![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5726175.png)